molecular formula C15H13N3O3S B285662 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No. B285662
M. Wt: 315.3 g/mol
InChI Key: KYQJRFZALBZIRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is a sulfanyl derivative of 1,3,4-oxadiazole and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is not fully understood. However, studies have shown that the compound exhibits its anti-inflammatory and anticancer activity by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide exhibits biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide has several advantages and limitations for lab experiments. One of the advantages is its potential as an anti-inflammatory and anticancer agent. Additionally, the compound is relatively easy to synthesize using various methods. However, one of the limitations is the lack of understanding of its mechanism of action. Additionally, the compound has not been extensively studied in vivo, limiting its potential applications.

Future Directions

There are several future directions for the study of 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide. One of the directions is the further elucidation of its mechanism of action. Additionally, the compound can be studied for its potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Furthermore, the compound can be modified to improve its potency and selectivity.

Synthesis Methods

The synthesis of 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide has been reported in various studies. One of the methods involves the reaction of 2-amino-5-(2-furyl)-1,3,4-oxadiazole with 2-bromo-N-(2-methylphenyl)acetamide in the presence of a base. Another method involves the reaction of 2-amino-5-(2-furyl)-1,3,4-oxadiazole with N-(2-methylphenyl)acetamide in the presence of a catalyst. The synthesis method chosen depends on the desired yield and purity of the compound.

Scientific Research Applications

2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide has been studied for its potential applications in various fields of scientific research. One of the areas of interest is its potential as an anti-inflammatory agent. Studies have shown that the compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been studied for its potential as an anticancer agent. Studies have shown that the compound exhibits cytotoxic activity against cancer cells.

properties

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C15H13N3O3S/c1-10-5-2-3-6-11(10)16-13(19)9-22-15-18-17-14(21-15)12-7-4-8-20-12/h2-8H,9H2,1H3,(H,16,19)

InChI Key

KYQJRFZALBZIRM-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=CO3

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=CO3

Origin of Product

United States

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